molecular formula C9H11Cl2NO B130153 Ethyl 4-Chlorobenzimidate Hydrochloride CAS No. 40546-41-6

Ethyl 4-Chlorobenzimidate Hydrochloride

Cat. No. B130153
CAS RN: 40546-41-6
M. Wt: 183.63 g/mol
InChI Key: LMVAXOJOCSZBFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including stereoselective biotechnology methods, Knoevenagel condensation reactions, and reactions with chlorobenzene. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex in a microfluidic chip reactor, achieving high enantioselectivity . Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized through a Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . These methods could potentially be adapted for the synthesis of Ethyl 4-Chlorobenzimidate Hydrochloride.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, ethyl 4-hydrazinobenzoate hydrochloride crystallizes in the triclinic space group and forms complex sheets through hydrogen bonding . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . These studies provide insights into the molecular geometry and intermolecular interactions that could be relevant for Ethyl 4-Chlorobenzimidate Hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions. For instance, the reaction between 5-amino-2,4-dihydro-4-(phenylamino)methylene-2-phenyl-3H-pyrazole-3-one and ethyl 3-oxobutanoate leads to a mixture of products, indicating multiple reaction pathways . Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone, demonstrating the potential for creating complex molecules with chlorinated aromatic rings . These reactions could inform the chemical behavior of Ethyl 4-Chlorobenzimidate Hydrochloride in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are assessed through experimental and theoretical methods. The antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are evaluated in vitro . The molecular structure, vibrational frequencies, and electronic properties of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate are investigated using computational chemistry methods, providing insights into the stability and charge transfer within the molecule . These analyses are crucial for understanding the properties of Ethyl 4-Chlorobenzimidate Hydrochloride and its potential applications.

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

Ethyl 4-hydrazinobenzoate hydrochloride (E-4HB) was synthesized and characterized by various methods, including X-ray diffraction, to understand its crystal structure and non-covalent interactions. This study contributes to the broader field of chemical crystallography and molecular structure analysis (Restrepo et al., 2019).

2. Synthesis of Complex Organic Compounds

Research demonstrated the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting its structural characteristics and potential pharmacological importance. Such studies are essential for developing new organic compounds with potential therapeutic applications (Achutha et al., 2017).

3. Biocatalysis and Enantioselective Synthesis

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for chiral drugs, was produced via biocatalysis. This research offers insights into the biosynthesis process and its applications in pharmaceutical manufacturing (Ye et al., 2011).

4. Microfluidic Chip Reactor for Chemical Synthesis

A study on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor provides a novel approach to chemical synthesis, enhancing the efficiency and specificity of the process (Kluson et al., 2019).

Safety And Hazards

Ethyl 4-Chlorobenzimidate Hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

ethyl 4-chlorobenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVAXOJOCSZBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Chlorobenzimidate Hydrochloride

Synthesis routes and methods I

Procedure details

Ethyl 4-chlorobenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, p-chlorobenzonitrile (25.6 g, 0.186 mol) was reacted with hydrogen chloride in ethanol (250 mL) to give 36.8 g (90%) of the target compound as colorless crystals.
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Synthesis routes and methods II

Procedure details

Hydrogen chloride gas was passed through a solution of 4-chloro-benzonitrile (1.0 g, 7.3 mmol) in anhydrous ethanol (100 mL) cooled to 0° C. After 3 h, hydrogen chloride gas was stopped and the reaction mixture was stirred at room temperature for 16 h. The solvent was removed and the residue was triturated in diethyl ether to afford ethyl 4-chloro-benzimidate hydrochloride (1.12 g, 83%). It was used without further purification.
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Synthesis routes and methods III

Procedure details

10 g of 4-chlorobenzonitrile was suspended in 12 ml of ethanol and dissolved by adding diethyl ether. While being cooled in an ice bath, it was saturated with HCl gas. After 72 hours, precipitated product was suctioned out. The product was washed with diethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Chlorobenzimidate Hydrochloride
Reactant of Route 2
Ethyl 4-Chlorobenzimidate Hydrochloride
Reactant of Route 3
Ethyl 4-Chlorobenzimidate Hydrochloride

Citations

For This Compound
2
Citations
D Hunter, DG Neilson - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
3,6-Diaryl-s-tetrazines undergo two competing reactions when treated with lithium amides. The first, direct nucleophilic attack and addition of lithium amide to the tetrazine, appears to …
Number of citations: 4 pubs.rsc.org
J Sławiński, A Pogorzelska, B Żołnowska… - European Journal of …, 2014 - Elsevier
… Starting from 4 (0.5 g) and ethyl 4-chlorobenzimidate hydrochloride (0.43 g) the 7d was obtained (0.36 g, 51%): mp 288–290 C; IR (KBr) 3380, 3273 (NH 2 ), 3092, 2924 (C–H sp 2 , sp …
Number of citations: 31 www.sciencedirect.com

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